![molecular formula C7H4ClIN2 B1418892 6-Chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 885275-59-2](/img/structure/B1418892.png)
6-Chloro-3-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct iodination of 6-chloroimidazo[1,2-a]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Chloro-3-iodoimidazo[1,2-a]pyridine is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a vital role in developing targeted therapies for conditions such as cancer and other serious diseases. For instance, research indicates that derivatives of this compound exhibit potent inhibitory activity against FLT3-ITD kinase, a key target in acute myeloid leukemia (AML) treatment, demonstrating IC50 values as low as 1 nM .
Clinical Relevance
The imidazo[1,2-a]pyridine scaffold has been linked to several clinically relevant drugs. Compounds derived from this structure are known to possess diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties . Notably, imidazo[1,2-a]pyridine derivatives are being explored for their potential in treating Alzheimer’s disease by inhibiting amyloid plaque formation .
Biological Research
Mechanistic Studies
In biological research, this compound is employed to investigate the mechanisms of action of specific enzymes and receptors. This compound aids researchers in understanding complex biological pathways that are pivotal for drug development and therapeutic interventions.
Enzyme Inhibition
Studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . For example, a derivative with a biphenyl side chain demonstrated significant AChE inhibition with an IC50 value of 79 µM .
Material Science
Development of Novel Materials
This compound is also significant in material science for creating advanced materials with unique properties. Its applications include the development of conducting polymers and advanced coatings that can be utilized in electronics and nanotechnology .
Agrochemicals
Pesticide Formulation
this compound is involved in formulating agrochemicals such as pesticides and herbicides. Its incorporation into these products enhances their efficacy and contributes to more effective agricultural practices.
Diagnostic Tools
Imaging Agents
In the realm of diagnostics, this compound is being explored for developing imaging agents that improve the accuracy of medical diagnoses. For instance, its derivatives have shown promise as amyloid-specific imaging agents for detecting plaque deposition in Alzheimer’s disease patients .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Development | Key intermediate for drug synthesis; targeting cancer therapies | FLT3 kinase inhibitors for AML |
Biological Research | Mechanistic studies on enzyme/receptor interactions | AChE inhibitors for neurodegenerative diseases |
Material Science | Creation of novel materials with unique properties | Conducting polymers and coatings |
Agrochemicals | Formulation of pesticides/herbicides | Enhanced crop protection |
Diagnostic Tools | Development of imaging agents | Amyloid plaque detection in Alzheimer’s disease |
Case Studies
- FLT3 Inhibitors in AML
- AChE Inhibition
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoimidazo[1,2-a]pyridine: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
6-Bromo-3-iodoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
6-Chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate for various chemical transformations and potential biological applications .
Biological Activity
6-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both chlorine and iodine substituents, enhances its potential biological activity. This article explores the biological activities of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4ClIN2
- Molecular Weight : 278.48 g/mol
- CAS Number : 885275-59-2
Medicinal Chemistry Applications
This compound has been identified as a promising scaffold for the development of various pharmaceutical agents, particularly in the treatment of central nervous system disorders and cancer. Its halogen substituents may enhance its binding affinity to biological targets, making it an attractive candidate for further research.
Anticancer Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, a study evaluated several 6-substituted imidazo[1,2-a]pyridine analogs for their ability to inhibit Rab geranylgeranyl transferase (RGGT), a key enzyme in cancer cell proliferation. The most active compounds displayed cytotoxic effects against human cervical carcinoma HeLa cells with IC50 values indicating high potency (IC50 < 150 μM) .
Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
Compound | IC50 (μM) | Activity |
---|---|---|
1a | < 150 | Highly Cytotoxic |
1b | 386 | Moderate Cytotoxic |
1c | 735 | Low Cytotoxicity |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. A derivative exhibited an IC50 value of 79 µM against AChE, indicating potential in treating neurodegenerative diseases . Additionally, other studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit both AChE and butyrylcholinesterase (BChE), suggesting a broad spectrum of cholinergic activity .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen atoms enhance the compound's binding affinity to enzymes and receptors involved in various biological pathways. For instance, the inhibition of RGGT disrupts the prenylation process essential for the localization and function of certain proteins involved in cancer progression .
Case Studies
In one notable study, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-mycobacterial properties. The results indicated that specific modifications at the C6 position significantly affected biological activity, highlighting the importance of structural variations in developing effective therapeutics .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTZNIKMBKFWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672186 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-59-2 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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